8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile typically involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. These are subjected to Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also affect the compound’s properties.
Substitution: This reaction can replace one atom or group of atoms with another, which is useful for modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile involves its interaction with specific molecular targets in cells. It is believed to bind to certain proteins or enzymes, inhibiting their function and thereby affecting cellular processes. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives: These compounds share a similar core structure and have been studied for their anti-cancer properties.
Indole derivatives: These compounds are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
What sets 8-Bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-2-carbonitrile apart is its specific substitution pattern, which can confer unique biological activities and make it a valuable candidate for drug development .
Properties
CAS No. |
87474-32-6 |
---|---|
Molecular Formula |
C15H13BrN4 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
8-bromo-4-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-2-carbonitrile |
InChI |
InChI=1S/C15H13BrN4/c16-11-6-14-15(18-9-11)20-13(7-12(8-17)19-14)10-4-2-1-3-5-10/h1-6,9,12-13,19H,7H2,(H,18,20) |
InChI Key |
FZMPSYUCSLPYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(NC1C3=CC=CC=C3)N=CC(=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.